Cas no 2137646-90-1 (1-Ethyl-1-azaspiro[4.5]decan-4-amine)
![1-Ethyl-1-azaspiro[4.5]decan-4-amine structure](https://ja.kuujia.com/scimg/cas/2137646-90-1x500.png)
1-Ethyl-1-azaspiro[4.5]decan-4-amine 化学的及び物理的性質
名前と識別子
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- EN300-785616
- 1-ethyl-1-azaspiro[4.5]decan-4-amine
- 2137646-90-1
- 1-Ethyl-1-azaspiro[4.5]decan-4-amine
-
- インチ: 1S/C11H22N2/c1-2-13-9-6-10(12)11(13)7-4-3-5-8-11/h10H,2-9,12H2,1H3
- InChIKey: BTWJQRZQMYECTL-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCC(C21CCCCC2)N
計算された属性
- せいみつぶんしりょう: 182.178298710g/mol
- どういたいしつりょう: 182.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.3Ų
1-Ethyl-1-azaspiro[4.5]decan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785616-1.0g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-785616-0.5g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-785616-2.5g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-785616-5.0g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-785616-0.25g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-785616-0.1g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-785616-0.05g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-785616-10.0g |
1-ethyl-1-azaspiro[4.5]decan-4-amine |
2137646-90-1 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
1-Ethyl-1-azaspiro[4.5]decan-4-amine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1-Ethyl-1-azaspiro[4.5]decan-4-amineに関する追加情報
1-Ethyl-1-azaspiro[4.5]decan-4-amine: A Comprehensive Overview
1-Ethyl-1-azaspiro[4.5]decan-4-amine, also known by its CAS number 2137646-90-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, typically nitrogen or oxygen. In this case, the spiro structure is formed by a six-membered ring and a seven-membered ring, with nitrogen serving as the bridgehead atom. The ethyl group attached to the nitrogen further adds complexity to its structure, making it a valuable molecule for both academic and industrial applications.
The synthesis of 1-Ethyl-1-azaspiro[4.5]decan-4-amine involves a series of carefully designed reactions that highlight the versatility of spiro compounds in organic synthesis. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only streamlined the production process but also opened new avenues for exploring its potential applications in drug discovery and materials science.
In terms of chemical properties, 1-Ethyl-1-azaspiro[4.5]decan-4-amine exhibits unique reactivity due to its spiro structure. The nitrogen atom at the bridgehead position plays a crucial role in determining its electronic properties, making it a promising candidate for various chemical transformations. For instance, its ability to act as both a nucleophile and a base has been exploited in peptide bond formation and other bioconjugation reactions.
Recent research has delved into the biological activity of this compound, particularly its potential as a drug candidate. Studies have shown that 1-Ethyl-1-azaspiro[4.5]decan-4-amine exhibits moderate inhibitory activity against certain enzymes involved in neurological disorders, such as acetylcholinesterase. This finding has sparked interest in further exploring its pharmacokinetic properties and toxicity profile to assess its suitability for therapeutic use.
Beyond its biological applications, this compound has also found relevance in materials science. Its rigid spiro structure makes it an attractive building block for constructing advanced materials with tailored mechanical and electronic properties. Researchers have explored its use in designing self-healing polymers and stimuli-responsive materials, showcasing its versatility across multiple disciplines.
In conclusion, 1-Ethyl-1-azaspiro[4.5]decan-4-amine, with its distinctive structure and diverse reactivity, continues to be a focal point in contemporary chemical research. As advancements in synthetic methods and biological evaluations unfold, this compound is poised to contribute significantly to both academic exploration and industrial innovation.
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